molecular formula C14H11ClO3 B299532 2-[(2-Chlorophenoxy)methyl]benzoic acid

2-[(2-Chlorophenoxy)methyl]benzoic acid

Katalognummer: B299532
Molekulargewicht: 262.69 g/mol
InChI-Schlüssel: JCXZPOKVGCJMCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Chlorophenoxy)methyl]benzoic acid is a chlorophenoxy-substituted benzoic acid derivative of significant interest in biomedical and chemical research. This compound is structurally characterized by a benzoic acid group linked via a methylene bridge to a 2-chlorophenoxy ring, a common pharmacophore in the development of bioactive molecules. Related chemical structures, such as the analog 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), have been identified as potent and specific small-molecule inhibitors of the TMEM206/PAORAC ion channel, which is activated under acidic conditions and investigated in contexts like acid-induced cell death . The crystal structures of similar compounds reveal that molecules in this class can form classical O-H···O hydrogen-bonded carboxylic acid dimers, which are further stabilized into a three-dimensional network through C-H···π interactions . This structural insight is valuable for researchers studying molecular interactions and crystallography. The primary research application of this compound and its analogs lies in pharmacology and channel biology, serving as a crucial chemical scaffold for developing future TMEM206 inhibitors and for studying the role of this channel in various pathophysiological conditions, including ischemic stroke and cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C14H11ClO3

Molekulargewicht

262.69 g/mol

IUPAC-Name

2-[(2-chlorophenoxy)methyl]benzoic acid

InChI

InChI=1S/C14H11ClO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8H,9H2,(H,16,17)

InChI-Schlüssel

JCXZPOKVGCJMCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)C(=O)O

Kanonische SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)C(=O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 2-[(2-Chlorophenoxy)methyl]benzoic acid and related compounds:

Compound Name & CAS No. Key Structural Features Biological Activity/Application Synthesis Method Key References
2-[(2-Chlorophenoxy)methyl]benzoic acid
(CAS: Not provided)
Benzoic acid core with 2-chlorophenoxy methyl group at position 2. Intermediate for benzodiazepine receptor agonists. Nucleophilic substitution, esterification.
CBA (4-Chloro-2-[2-(2-chlorophenoxy)acetamido]benzoic acid)
(CAS: Not provided)
Benzoic acid with 2-chlorophenoxy acetamido group at position 3. Potent TRPM4 channel inhibitor; anti-cancer activity. Amide coupling via chloroacetyl chloride.
3-CH2Cl (2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid)
(CAS: Not provided)
Benzoic acid linked via benzoyloxy group to 3-chloromethyl phenyl. Anti-inflammatory; formulated into tablets. Schotten-Baumann acylation.
2-((4-Chlorophenyl)acetyl)benzoic acid
(CAS: Not provided)
4-Chlorophenyl acetyl group at position 2 of benzoic acid. Intermediate for Azelastine (antihistamine). Friedel-Crafts acylation.
Av7 (2-Acetylamino Benzoic Acid Methyl Ester)
(CAS: Not provided)
Benzoic acid methyl ester with acetylamino group at position 2. Antitumor activity against gastric, liver, and lung cancer cells. Esterification and acetylation.

Pharmacological and Functional Differences

  • TRPM4 Inhibition (CBA, NBA, LBA): CBA and its analogues (NBA, LBA) exhibit selective inhibition of TRPM4 ion channels, which are implicated in cancer cell proliferation and cardiovascular diseases. CBA’s 2-chlorophenoxy acetamido group enhances binding affinity compared to the parent compound’s methyl ether linkage, enabling stronger blockade of TRPM4 currents in colorectal cancer cells .
  • Anti-Inflammatory Activity (3-CH2Cl): 3-CH2Cl’s benzoyloxy-chloromethyl substituent facilitates immunomodulatory effects, distinct from the benzodiazepine-targeted activity of 2-[(2-Chlorophenoxy)methyl]benzoic acid. Its formulation into tablets using linear and quadratic models highlights its stability and bioavailability .
  • Antitumor Activity (Av7): Av7’s acetylamino ester group confers cytotoxicity against multiple cancer cell lines, contrasting with the CNS-focused applications of 2-[(2-Chlorophenoxy)methyl]benzoic acid .

Structural-Activity Relationships (SAR)

  • Chlorine Position: Substitution at the 2-position (as in 2-[(2-Chlorophenoxy)methyl]benzoic acid) versus the 4-position (e.g., 2-((4-Chlorophenyl)acetyl)benzoic acid) alters steric and electronic interactions with target receptors. For TRPM4 inhibitors, 2-chloro substitution optimizes channel blockade .
  • Linker Groups: Ether (O-methyl) vs. amide (CBA) vs. ester (3-CH2Cl) linkers modulate metabolic stability and target engagement. Amide-containing CBA exhibits prolonged inhibitory effects compared to ester-based compounds .

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution via Phthalide Intermediate

A widely documented method involves the reaction of 2-chlorophenol with phthalide (1,3-dihydro-2-benzofuran-1-one) under basic conditions. As outlined in a general procedure for synthesizing 2-(phenoxymethyl)benzoic acids , sodium hydride (24 mmol) in anhydrous DMF facilitates deprotonation of 2-chlorophenol (16 mmol), generating a phenoxide ion. This nucleophile attacks phthalide (15 mmol) at the electrophilic carbonyl carbon, leading to ring opening and formation of a 2-(2-chlorophenoxymethyl)benzaldehyde intermediate. Subsequent oxidation with potassium permanganate or chromium trioxide converts the aldehyde to the carboxylic acid .

Critical Parameters:

  • Solvent: DMF enhances nucleophilicity and stabilizes intermediates.

  • Temperature: Reflux conditions (100–120°C) accelerate the reaction.

  • Workup: Acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water (yield: 65%) .

Palladium-Catalyzed Carbonylation of Aryl Halides

An alternative route adapts palladium-catalyzed carbonylation, as demonstrated for structurally analogous compounds . Starting with 2-chlorobenzyl chloride, carbonylation in methanol under CO atmosphere (1–3 MPa) in the presence of Pd(OAc)₂ and a phosphine ligand produces methyl 2-[(2-chlorophenoxy)methyl]benzoate. Hydrolysis with aqueous NaOH yields the free acid. This method achieves exceptional efficiency, with substrate-to-Pd ratios up to 10,000:1 and yields exceeding 94% after recrystallization .

Advantages:

  • Scalability: Suitable for kilogram-scale production.

  • Minimal Intermediate Isolation: The ester intermediate is hydrolyzed in situ, reducing purification steps .

Oxidative Coupling of 2-Chlorophenol with Benzyl Alcohol Derivatives

A third approach involves oxidative coupling of 2-chlorophenol with 2-(hydroxymethyl)benzoic acid. Iron(II) catalysts (e.g., FeCl₂) promote C–O bond formation under mild conditions (60–90°C) . The reaction proceeds via a radical mechanism, where Fe²⁺ generates phenoxyl radicals that couple with the benzyl alcohol derivative. This method avoids harsh bases and offers modularity for diverse phenoxymethyl analogs.

Optimization Insights:

  • Catalyst Loading: 10 mol% FeCl₂ achieves optimal turnover.

  • Solvent System: Toluene/water biphasic mixtures improve yield by mitigating side reactions .

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Nucleophilic Substitution 65%90–95%Low-cost reagents; scalableRequires toxic DMF; multi-step oxidation
Palladium Carbonylation 94%>99%High atom economy; minimal purificationPd catalyst cost; high-pressure equipment
Oxidative Coupling 70%85–90%Mild conditions; broad substrate scopeModerate purity; Fe residue removal

Recrystallization and Purification Strategies

Crude 2-[(2-chlorophenoxy)methyl]benzoic acid is typically purified via solvent-based recrystallization. Anhydrous methanol or ethanol are preferred due to the compound’s solubility profile:

  • Hot Dissolution: Dissolve crude product in boiling methanol (1:10 w/v).

  • Cold Crystallization: Cool to 0°C to precipitate pure crystals (recovery: 80–85%) .

Alternative methods include chromatographic purification using silica gel and ethyl acetate/hexane eluents, though this is less common in industrial settings due to cost .

Industrial-Scale Production Considerations

For bulk synthesis, the palladium-catalyzed route is favored despite its reliance on precious metals. Continuous flow reactors mitigate safety concerns associated with high-pressure CO, while in-line filtration systems recover Pd catalysts for reuse . Recent patents disclose immobilized Pd nanocatalysts that enhance stability and reduce leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chlorophenoxy)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Chlorophenoxy)methyl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.